molecular formula C13H14N4O5 B4234255 N-(3,4-dimethoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-(3,4-dimethoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No. B4234255
M. Wt: 306.27 g/mol
InChI Key: VOEIFZFJIOUHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a synthetic compound that can be produced through a simple and efficient synthesis method.

Mechanism of Action

The exact mechanism of action of DPA is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways in cells. DPA has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. DPA has also been shown to modulate the activity of signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects in cells and animal models. In vitro studies have shown that DPA can inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. In vivo studies have shown that DPA can reduce tumor growth and metastasis in animal models of cancer. DPA has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of DPA is its simple and efficient synthesis method, which makes it easily accessible for laboratory experiments. DPA is also a stable compound that can be stored for long periods without degradation. However, one of the limitations of DPA is its low solubility in water, which can make it difficult to use in certain experiments. DPA also has a relatively low potency compared to other therapeutic agents, which may limit its potential applications in certain fields.

Future Directions

There are several future directions for the research and development of DPA. One potential direction is the optimization of the synthesis method to improve the yield and purity of DPA. Another direction is the development of new derivatives of DPA with improved potency and selectivity for specific targets. Additionally, further studies are needed to fully understand the mechanism of action of DPA and its potential applications in various fields. Overall, DPA is a promising compound that has the potential to make significant contributions to the fields of medicinal chemistry, material science, and environmental science.

Scientific Research Applications

DPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, DPA has shown promising results as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In material science, DPA has been used as a building block for the synthesis of new materials with unique properties, such as luminescence and conductivity. In environmental science, DPA has been studied for its potential use as a sensor for the detection of heavy metals in water.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O5/c1-21-11-4-3-9(5-12(11)22-2)15-13(18)8-16-7-10(6-14-16)17(19)20/h3-7H,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEIFZFJIOUHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-(4-nitropyrazol-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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